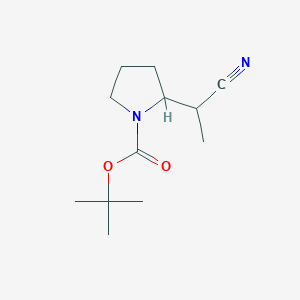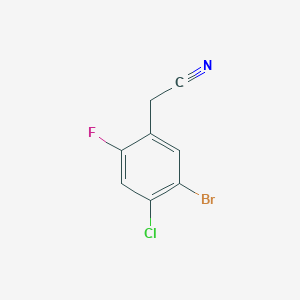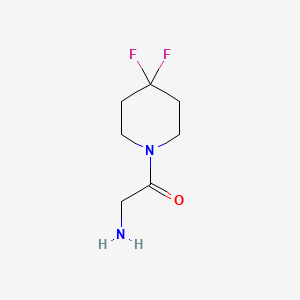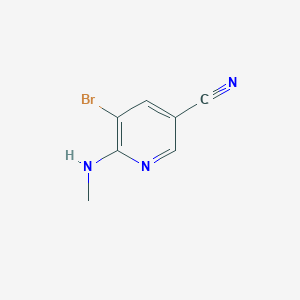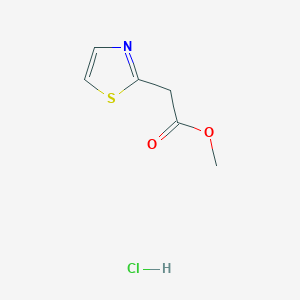
2-(1,3-噻唑-2-基)乙酸甲酯盐酸盐
描述
“Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride” is a chemical compound with the CAS number 1803591-82-3 . It has a molecular weight of 193.65 and a molecular formula of C6H8ClNO2S .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .科学研究应用
- Thiazole derivatives have been found to have a wide range of pharmaceutical and biological activities . These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
- The methods of application or experimental procedures vary widely depending on the specific activity being targeted. For example, in anticancer research, thiazole derivatives may be tested in vitro against cancer cell lines, or in vivo in animal models .
- The outcomes of these studies also vary, but in general, many thiazole derivatives have shown promising results in preclinical studies .
- Thiazole derivatives have found use in various industrial applications, such as agrochemicals, photographic sensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
- The methods of application or experimental procedures would depend on the specific industrial application. For example, in the case of dyes, the thiazole derivative might be incorporated into a dye formulation and then applied to a substrate .
- The outcomes of these applications would also depend on the specific application. For example, in the case of dyes, the outcome might be a brightly colored product with good colorfastness .
- Some thiazole derivatives have been found to have antifungal activity . For example, a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized and screened for their antifungal activity .
- The methods of application or experimental procedures would involve synthesizing the thiazole derivatives, then testing them against various fungal strains .
- The outcomes of these studies would be the determination of the minimum inhibitory concentration (MIC) of the thiazole derivative against the fungal strains .
Pharmaceutical and Biological Activities
Industrial Applications
Antifungal Activity
- Thiazole derivatives have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially helping to prevent diseases such as cancer and heart disease .
- The methods of application or experimental procedures would involve synthesizing the thiazole derivatives, then testing their antioxidant activity using various assays .
- The outcomes of these studies would be the determination of the antioxidant capacity of the thiazole derivative, often expressed as a percentage inhibition of free radical activity .
- Some thiazole derivatives have been found to have antibacterial activity . For example, certain compounds have shown considerable inhibition against Escherichia coli and Staphylococcus aureus bacteria .
- The methods of application or experimental procedures would involve synthesizing the thiazole derivatives, then testing them against various bacterial strains using methods such as the agar dilution method .
- The outcomes of these studies would be the determination of the minimum inhibitory concentration (MIC) of the thiazole derivative against the bacterial strains .
- The antifungal medication abafungin is a thiazole derivative that is used topically to suppress skin infections caused by various fungi .
- The method of application is topical, meaning it is applied directly to the skin where the fungal infection is present .
- The outcome of this application is the suppression of the fungal infection, leading to an improvement in symptoms .
Antioxidant Properties
Antibacterial Activity
Antifungal Medication
- Thiazoles are used in the field of photosensitizers and rubber vulcanization . Photosensitizers are materials used in photodynamic therapy, a treatment for certain types of cancer . Rubber vulcanization is a process that improves the elasticity and strength of rubber .
- The methods of application or experimental procedures would involve incorporating the thiazole derivative into the photosensitizer or rubber formulation .
- The outcomes of these applications would be improved performance of the photosensitizer or rubber product .
- Thiazoles are used in the manufacture of liquid crystals, sensors, and sunscreens . Liquid crystals are used in display technologies, sensors are used in various detection systems, and sunscreens protect the skin from harmful UV radiation .
- The methods of application or experimental procedures would involve incorporating the thiazole derivative into the liquid crystal, sensor, or sunscreen formulation .
- The outcomes of these applications would be improved performance of the liquid crystal display, sensor, or sunscreen .
- Thiazoles are used in the manufacture of catalysts, dyes, pigments, and chromophores . Catalysts speed up chemical reactions, dyes and pigments provide color, and chromophores absorb light, giving color to a molecule .
- The methods of application or experimental procedures would involve incorporating the thiazole derivative into the catalyst, dye, pigment, or chromophore formulation .
- The outcomes of these applications would be improved performance of the catalyst, dye, pigment, or chromophore .
- Thiazoles are used in the manufacture of antidepressant and antiulcer agents . For example, pramipexole is an antidepressant drug, and nizatidine is an antiulcer agent .
- The methods of application or experimental procedures would involve synthesizing the thiazole derivative and formulating it into a drug .
- The outcomes of these applications would be effective treatment of depression or ulcers .
Photosensitizers and Rubber Vulcanization
Liquid Crystals, Sensors, and Sunscreens
Catalysts, Dyes, Pigments, and Chromophores
Antidepressant and Antiulcer Agents
属性
IUPAC Name |
methyl 2-(1,3-thiazol-2-yl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-5-7-2-3-10-5;/h2-3H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKQPGDKNNATEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CS1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride | |
CAS RN |
1803591-82-3 | |
| Record name | methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



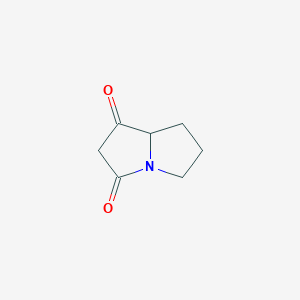
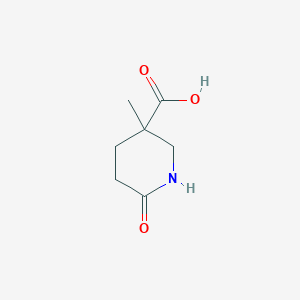
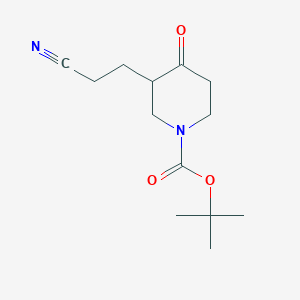
![6-Fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1450478.png)
![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)
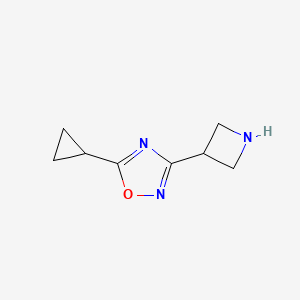
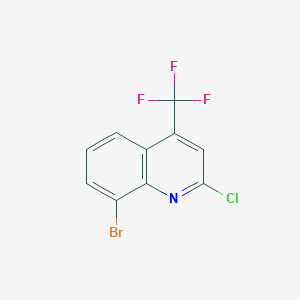
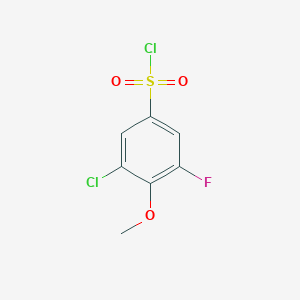
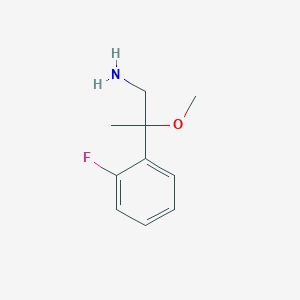
![2-(2-Methoxyphenyl)-[1,2,4]triazolo-[1,5-a]pyridine-8-carboxylic acid](/img/structure/B1450488.png)
